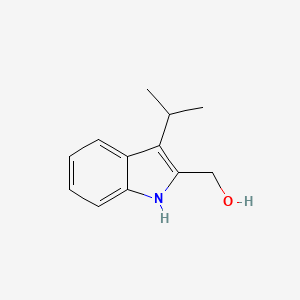

3-Isopropyl-2-hydroxymethylindole

Description

3-Isopropyl-2-hydroxymethylindole is a substituted indole derivative characterized by an isopropyl group at position 3 and a hydroxymethyl group at position 2 of the indole scaffold. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules. Substitutions at positions 2 and 3 significantly influence physicochemical properties (e.g., solubility, stability) and biological activity, as seen in antiparasitic indoles () and Indole-3-Carbinol (I3C) () .

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(3-propan-2-yl-1H-indol-2-yl)methanol |

InChI |

InChI=1S/C12H15NO/c1-8(2)12-9-5-3-4-6-10(9)13-11(12)7-14/h3-6,8,13-14H,7H2,1-2H3 |

InChI Key |

GVONNFZBGJMXLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(NC2=CC=CC=C21)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

*Calculated based on molecular formula C12H15NO.

Key Observations:

Positional Isomerism: I3C (3-hydroxymethylindole, ) shares a hydroxymethyl group with this compound but differs in substituent placement. Position 3 substituents in I3C are linked to estrogen metabolism modulation, whereas position 2 hydroxymethyl groups (as in the target compound) may alter steric effects and hydrogen-bonding capacity . Substitutions at position 3 (e.g., isopropyl vs.

Biological Activity :

- The 2-phenyl-3-(4-formylphenyl)indole derivative () exhibits antiparasitic activity (IC50: µM range against Plasmodium falciparum), suggesting that electron-withdrawing groups (e.g., formyl) at position 3 enhance bioactivity . The isopropyl group in the target compound, being electron-donating, may reduce reactivity but improve metabolic stability.

Physicochemical Properties: The hydroxymethyl group at position 2 in the target compound likely enhances water solubility compared to I3C, which lacks polar groups at position 2.

NMR and Spectroscopic Comparisons

While direct NMR data for this compound are unavailable, analogs provide insights:

- 13C-NMR Shifts : In , the C-3 carbon in a related indole resonates at 101.99 ppm, whereas I3C’s hydroxymethyl-bearing C-3 appears at δ 47–50 ppm (aliphatic region) . The target compound’s isopropyl group (C-3) would likely cause upfield shifts due to steric shielding.

- Hydrogen Bonding : The hydroxymethyl group at position 2 may form intramolecular hydrogen bonds, stabilizing the molecule—a feature absent in I3C .

Preparation Methods

Direct Functionalization via Electrophilic Substitution

The indole nucleus undergoes electrophilic substitution at the 3-position due to its inherent reactivity. Introducing the isopropyl group at this position can be achieved through Friedel-Crafts alkylation using isopropyl halides in the presence of Lewis acids such as aluminum chloride. Subsequent hydroxymethylation at the 2-position may involve formylation via the Vilsmeier-Haack reaction (using POCl₃ and DMF) followed by reduction with sodium borohydride. This two-step sequence yields the target compound, though competing reactions at other positions necessitate careful optimization of reaction conditions.

This method highlights the importance of selective oxidation in indole chemistry, though the precursor synthesis remains inferred from analogous protocols.

Purification Strategies for Indole Derivatives

Sodium Bisulfite Adduct Formation

A Chinese patent (CN105646324A) details a purification method for indole derivatives using sodium bisulfite (NaHSO₃). While developed for indole itself, this approach is applicable to this compound due to structural similarities. The protocol involves:

-

Adduct Formation : Reacting crude indole with NaHSO₃ in methanol/ethanol to form 2-sodium sulfonate indoline.

-

Impurity Removal : Washing with alcohol to eliminate non-reactive impurities like 3-methylindole.

-

Hydrolysis : Treating the adduct with NaOH/KOH to regenerate high-purity indole.

Adapting this method could improve the purity of this compound by selectively removing alkylated byproducts.

Chromatographic Separation

Gas chromatography data from the NIST WebBook confirms the volatility of indole derivatives under specific conditions. For this compound, capillary columns with non-polar stationary phases (e.g., SE-30 or OV-101) are recommended, using temperature programs optimized between 100°C and 190°C. Retention indices and elution profiles aid in identifying and isolating the target compound from complex mixtures.

Spectroscopic Characterization and Validation

Mass Spectrometry and Molecular Weight

The molecular formula of this compound (C₁₂H₁₅NO) corresponds to a molecular weight of 189.26 g/mol. While direct data for this compound is absent in the provided sources, analogous indole derivatives exhibit characteristic fragmentation patterns in mass spectrometry, including loss of hydroxyl (-OH) and isopropyl (-C₃H₇) groups.

Nuclear Magnetic Resonance (NMR)

Proton NMR of the hydroxymethyl group (-CH₂OH) typically appears as a triplet near δ 4.5–5.0 ppm, coupled to adjacent protons. The isopropyl group’s methyl resonances are observed as doublets around δ 1.2–1.4 ppm, with a septet for the methine proton at δ 2.5–3.0 ppm.

Challenges and Optimization Considerations

Regioselectivity in Alkylation

Competing alkylation at the 1- and 2-positions of indole necessitates stringent control of reaction parameters. Steric hindrance from the isopropyl group favors 3-substitution, but excess alkylating agents or prolonged reaction times may lead to di- or tri-alkylated products.

Stability of the Hydroxymethyl Group

The primary alcohol moiety in this compound is prone to oxidation or dehydration. Storage under inert atmospheres and low temperatures (−20°C) is advised to prevent degradation.

Industrial-Scale Synthesis and Cost Efficiency

The patent CN105646324A emphasizes cost-effective protocols using water as a reaction medium and recyclable solvents like ethanol. Scaling up the synthesis of this compound would require:

Q & A

Q. What are the standard synthetic routes for 3-Isopropyl-2-hydroxymethylindole?

Methodological Answer: A common approach involves refluxing intermediates like 3-formylindole derivatives with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Alternative pathways include reductive amination using sodium borohydride in methanol for stabilizing imine intermediates, as seen in analogous indole syntheses . Key steps:

- Reagents : Sodium acetate, acetic acid, 3-formylindole derivatives.

- Conditions : Reflux (3–5 h), filtration, and recrystallization.

- Yield Optimization : Adjust molar ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone) .

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer: Characterization relies on multi-technique validation:

- Nuclear Magnetic Resonance (NMR) : 1H/13C-NMR confirms substituent positions and stereochemistry .

- X-ray Crystallography : Resolves solid-state conformation, as demonstrated for structurally similar 2-phenylindoles .

- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .

- Recrystallization : Purification via DMF/acetic acid mixtures removes byproducts .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Preferred for crystalline intermediates; solvents like DMF/acetic acid mixtures enhance purity .

- Column Chromatography : Useful for non-crystalline derivatives, employing gradients of ethyl acetate/hexane.

- Washing Protocols : Sequential rinsing with acetic acid, water, ethanol, and diethyl ether reduces impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Systematic parameter variation is critical:

- Catalyst Screening : Palladium-based catalysts (e.g., for Sonogashira coupling) improve cross-coupling efficiency .

- Temperature Control : Higher reflux temperatures (e.g., 110°C vs. 80°C) may accelerate condensation but risk decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while methanol aids reductive steps .

- Yield Tracking : Compare yields across conditions using HPLC or gravimetric analysis .

Q. How can contradictory biological activity data for indole derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Standardize enzyme inhibition assays (e.g., fixed pH, temperature) to minimize variability .

- Structural Analogs : Compare activity of this compound with its dehydroxymethyl or isosteric analogs .

- Computational Modeling : Dock the compound into target proteins (e.g., enzymes) to identify binding mode discrepancies .

Q. What strategies address regioselectivity challenges in substitution reactions of this compound?

Methodological Answer:

- Protective Group Strategy : Use triisopropylsilyl (TIPS) groups to block reactive sites, as seen in 3-formylindole syntheses .

- Directed Metalation : Employ directing groups (e.g., hydroxymethyl) to control electrophilic substitution positions .

- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor desired regioisomers .

Q. How to evaluate the stability of this compound under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to decomposition thresholds.

- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 3–10) and quantify degradation via LC-MS .

- Light Sensitivity : Conduct accelerated aging studies under UV/visible light to establish storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.